2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c26-17-12-10-16(11-13-17)15-33-25-29-20-9-5-4-8-19(20)23-28-21(24(32)30(23)25)14-22(31)27-18-6-2-1-3-7-18/h4-5,8-13,18,21H,1-3,6-7,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFHCHCBJVIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and sulfanyl groups. Key steps include:
Formation of the Imidazoquinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Addition of the Sulfanyl Group: The sulfanyl group is introduced using thiol reagents under mild conditions to avoid over-oxidation.
Acylation: The final step involves the acylation of the intermediate with cyclohexylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its unique chemical structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and reported bioactivities. Key comparisons are summarized below:
Key Observations:
Core Heterocycle Differences: The target compound’s imidazo[1,2-c]quinazolin core is distinct from the thieno-tetrahydropyridine (), quinazolin-2-yl (), and triazole () scaffolds of analogs. This difference impacts electronic properties and binding interactions. Quinazoline-based compounds (e.g., 477329-16-1) are associated with enzyme inhibition, while thieno-tetrahydropyridines () show antiplatelet effects.
Substituent Effects :
- The 4-chlorobenzylthio group in the target compound enhances steric bulk and electron-withdrawing effects compared to the sulfamoylphenyl (13a, ) or naphthalenyl (454680-33-2, ) groups.
- The cyclohexyl acetamide moiety may improve membrane permeability relative to smaller substituents (e.g., methyl or methoxy groups in ).
Synthetic Pathways :
- Diazonium salt coupling () and thiol-alkylation () are common methods for introducing sulfanyl or hydrazine groups. The target compound likely employs similar strategies.
Research Findings and Implications
- Structural Advantages : The imidazo[1,2-c]quinazolin core offers rigidity and planar geometry for target binding, while the sulfanyl group facilitates redox interactions or covalent binding to cysteine residues in enzymes .
- Limitations : The absence of cyclohexyl groups in most analogs complicates solubility predictions. Computational modeling or in vitro assays are needed to validate target engagement.
- Synthesis Challenges : Multi-step routes (e.g., diazonium coupling followed by cyclization) may be required, as seen in .
Biological Activity
The compound 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a member of the imidazoquinazoline class, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 373.90 g/mol
- Functional Groups : The compound contains a chlorophenyl group, a sulfanyl link, and an acetamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the imidazoquinazoline core.
- Introduction of the chlorophenylmethyl sulfanyl group.
- Coupling with cyclohexylacetamide.
Advanced techniques such as continuous flow reactors may optimize yield and purity by controlling reaction conditions effectively.
Anticancer Activity
Research indicates that compounds similar to 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide exhibit significant anticancer properties. For instance, derivatives with imidazoquinazoline structures have shown moderate to strong antiproliferative activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of specific enzymes related to cell proliferation.
- Modulation of signaling pathways that regulate cell survival and death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have exhibited moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is believed to enhance this activity by interacting with bacterial enzymes or disrupting cellular processes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, the compound has shown potential as an enzyme inhibitor. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound has demonstrated strong urease inhibitory activity, making it a candidate for further studies in treating urease-related infections .
Case Studies
- Anticancer Studies : A study on similar imidazoquinazoline derivatives showed that compounds with electron-donating groups exhibited enhanced cytotoxicity against leukemia cell lines. The mechanism involved apoptosis induction confirmed through flow cytometric analysis and DNA fragmentation assays .
- Antimicrobial Screening : Compounds containing the sulfanyl moiety were screened against multiple bacterial strains, revealing significant antibacterial activity with IC50 values comparable to standard antibiotics .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
